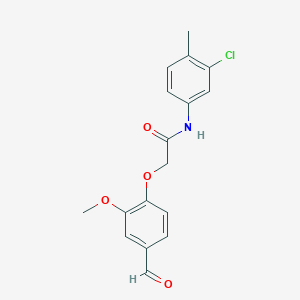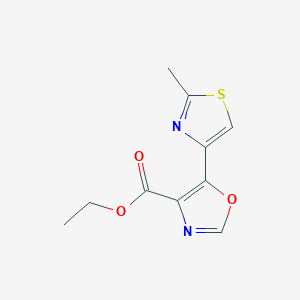
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as CF3 and has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioactivation
Acetochlor, alachlor, butachlor, and metolachlor, chemically related to N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, undergo complex metabolic activations in liver microsomes of both humans and rats. These activations lead to the formation of potentially carcinogenic compounds through pathways involving initial metabolism to specific intermediates (e.g., CDEPA and CMEPA) followed by further bioactivation to dialkylbenzoquinone imine. This process highlights the intricate metabolic pathways that similar compounds may undergo, suggesting a potential area of investigation for the compound (Coleman et al., 2000).
Environmental Behavior and Degradation
Research on chloroacetamide herbicides like acetochlor and metolachlor provides insights into the environmental fate of related compounds. Studies have documented their adsorption, mobility, and degradation patterns in soil and aquatic environments. These findings underline the importance of understanding the environmental behavior of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide for assessing its potential impact on ecosystems and developing appropriate mitigation strategies (Weber & Peter, 1982).
Potential for Bioremediation
The study of the N-deethoxymethylation of acetochlor by Rhodococcus sp. highlights a potential bioremediation pathway that could be relevant for the compound . Identifying microbial enzymes capable of degrading similar compounds opens avenues for the development of bioremediation technologies to mitigate environmental contamination (Wang et al., 2015).
Anticancer, Anti-inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These findings suggest that similar structures, including N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, may possess pharmacological properties worthy of further investigation. Such studies could lead to the development of new therapeutic agents (Rani et al., 2014).
Chemoselective Acetylation and Synthesis Applications
The chemoselective acetylation of aminophenols, a process relevant to the synthesis of pharmacological intermediates, underscores the synthetic utility of related acetamide compounds. This methodology could be applicable to the synthesis or modification of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide for the development of pharmaceuticals or other chemical entities (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-3-5-13(8-14(11)18)19-17(21)10-23-15-6-4-12(9-20)7-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNZXHMIQUTMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)


![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739071.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2739072.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2739075.png)
![N-(1H-benzimidazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2739076.png)

![3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2739078.png)
![2-(4-fluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2739081.png)
![3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2739082.png)

![N-(4-Fluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2739085.png)
